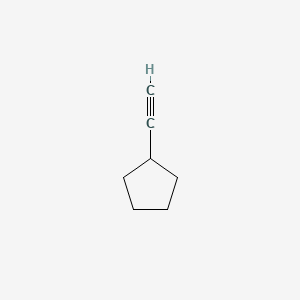

Cyclopentylacetylene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethynylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVJSWLZYQMWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074726 | |

| Record name | Cyclopentane, ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-51-8, 54140-30-6 | |

| Record name | Cyclopentylacetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentyl acetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054140306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopentylacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentylacetylene (B1345640) is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and complex molecular architectures. Its synthesis can be achieved through several strategic approaches, each with distinct advantages and considerations. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing this compound, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

The synthesis of terminal alkynes, such as this compound, is a fundamental transformation in organic chemistry. The unique reactivity of the ethynyl (B1212043) group allows for a wide array of subsequent modifications, including carbon-carbon bond formation through coupling reactions, nucleophilic additions, and cycloadditions. This guide will focus on four primary methods for the synthesis of this compound: the Corey-Fuchs reaction, alkynylation of cyclopentanone (B42830) followed by dehydration, dehydrohalogenation of dihalocyclopentanes, and the alkylation of acetylide anions with cyclopentyl halides.

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a reliable two-step homologation of an aldehyde to a terminal alkyne.[1][2][3] In the context of this compound synthesis, cyclopentanecarboxaldehyde serves as the readily available starting material.

Reaction Pathway

The first step involves the reaction of cyclopentanecarboxaldehyde with a phosphorus ylide generated in situ from triphenylphosphine (B44618) and carbon tetrabromide to form (1,1-dibromoethenyl)cyclopentane.[4] Subsequent treatment of this intermediate with a strong base, typically n-butyllithium, induces a Fritsch-Buttenberg-Wiechell rearrangement to yield the desired this compound.[5]

Experimental Protocol

Step 1: Synthesis of (1,1-Dibromoethenyl)cyclopentane

-

To a stirred solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of cyclopentanecarboxaldehyde (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add pentane (B18724) to precipitate triphenylphosphine oxide. Filter the solid and wash with cold pentane.

-

Concentrate the filtrate and purify the residue by column chromatography on silica (B1680970) gel (eluting with hexanes) to afford (1,1-dibromoethenyl)cyclopentane.

Step 2: Synthesis of this compound

-

Dissolve (1,1-dibromoethenyl)cyclopentane (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (2.1 eq, typically as a 2.5 M solution in hexanes) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully quench the reaction at 0 °C with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to obtain crude this compound.

-

Further purification can be achieved by distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Cyclopentanecarboxaldehyde | [6] |

| Key Reagents | PPh₃, CBr₄, n-BuLi | [2] |

| Overall Yield | Typically 60-80% | General literature yields for Corey-Fuchs |

| Purity | >95% after distillation | N/A |

Alkynylation of Cyclopentanone and Subsequent Dehydration

This two-step approach involves the initial formation of a propargyl alcohol by the addition of an acetylene (B1199291) equivalent to cyclopentanone, followed by the elimination of water to form the alkyne.[6]

Reaction Pathway

Cyclopentanone is treated with a metal acetylide, such as lithium acetylide, to form 1-ethynylcyclopentan-1-ol. This tertiary alcohol is then subjected to dehydration, commonly using phosphorus oxychloride (POCl₃) in the presence of pyridine (B92270), to yield this compound.

Experimental Protocol

Step 1: Synthesis of 1-Ethynylcyclopentan-1-ol

-

Prepare a solution of lithium acetylide in an ethereal solvent. This can be done by bubbling acetylene gas through a solution of n-butyllithium in THF at -78 °C.[7]

-

To this solution of lithium acetylide (1.2 eq) at -78 °C, add a solution of cyclopentanone (1.0 eq) in THF dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to give 1-ethynylcyclopentan-1-ol.

Step 2: Dehydration to this compound

-

Dissolve 1-ethynylcyclopentan-1-ol (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether (3x).

-

Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.[8]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Cyclopentanone | N/A |

| Key Reagents | Lithium Acetylide, POCl₃, Pyridine | [7][8] |

| Overall Yield | Typically 50-70% over two steps | General literature yields |

| Purity | >95% after distillation | N/A |

Dehydrohalogenation of Dihalocyclopentanes

The elimination of two equivalents of hydrogen halide from a vicinal or geminal dihalide is a classical method for alkyne synthesis. For this compound, a suitable precursor would be (dibromomethyl)cyclopentane.

Reaction Pathway

(Dibromomethyl)cyclopentane, upon treatment with a strong base such as sodium amide in liquid ammonia (B1221849) or potassium tert-butoxide in DMSO, undergoes a double dehydrohalogenation to furnish this compound.

Experimental Protocol (General)

-

To a suspension of a strong base like sodium amide (excess, >2 eq) in a suitable solvent (e.g., liquid ammonia or mineral oil), add (dibromomethyl)cyclopentane (1.0 eq) at an appropriate temperature (e.g., -33 °C for liquid ammonia).

-

Stir the reaction mixture vigorously for several hours. The reaction may require heating to drive it to completion.

-

After the reaction is complete, carefully quench the mixture with water or an ammonium chloride solution.

-

Extract the product with a low-boiling organic solvent such as pentane.

-

Wash the combined organic extracts, dry over a suitable drying agent, and carefully remove the solvent.

-

Purify the resulting this compound by distillation.

Note: The synthesis of the starting material, (dibromomethyl)cyclopentane, can be achieved by the bromination of methylcyclopentane (B18539) under radical conditions, though this may lead to a mixture of products.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | (Dibromomethyl)cyclopentane | N/A |

| Key Reagents | Strong Base (e.g., NaNH₂, t-BuOK) | General alkyne synthesis |

| Overall Yield | Variable, depends on precursor and conditions | N/A |

| Purity | Purified by distillation | N/A |

Alkylation of Acetylide Anion with a Cyclopentyl Halide

This method involves the direct formation of the carbon-carbon bond between the cyclopentyl group and the acetylene unit via a nucleophilic substitution reaction.

Reaction Pathway

An acetylide anion, such as lithium acetylide, is reacted with a cyclopentyl halide (e.g., cyclopentyl bromide). This SN2 reaction forms this compound. However, as cyclopentyl halides are secondary halides, elimination to form cyclopentene (B43876) can be a significant competing side reaction.

Experimental Protocol (General)

-

Prepare a solution of lithium acetylide in a suitable solvent like THF or liquid ammonia as previously described.[9]

-

To this solution, add cyclopentyl bromide (1.0 eq) dropwise at a low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours).

-

Monitor the reaction for the formation of the desired product and the cyclopentene byproduct.

-

Upon completion, quench the reaction with water or saturated ammonium chloride solution.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the this compound from any unreacted starting material and the elimination byproduct by careful distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Cyclopentyl Bromide, Acetylene | [10] |

| Key Reagents | n-BuLi or other strong base | [9] |

| Overall Yield | Moderate to low due to competing elimination | General SN2 on secondary halides |

| Purity | Requires careful purification from cyclopentene | N/A |

Conclusion

The synthesis of this compound can be approached through several effective methods. The Corey-Fuchs reaction offers a reliable and high-yielding route from the corresponding aldehyde. The alkynylation of cyclopentanone followed by dehydration is also a robust two-step sequence. While dehydrohalogenation and acetylide alkylation are mechanistically straightforward, they may present challenges in terms of precursor availability and competing side reactions, respectively. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and the tolerance of other functional groups in the molecule. This guide provides the necessary foundational information for researchers to make an informed decision and successfully synthesize this compound for their research and development endeavors.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Corey-Fuchs Reaction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of Cyclopentylacetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylacetylene (B1345640) (also known as ethynylcyclopentane) is a colorless to pale yellow liquid with the chemical formula C₇H₁₀.[1] It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This structural feature imparts a high degree of reactivity, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[2] A thorough understanding of its physical properties is essential for its safe handling, application in synthetic protocols, and for the prediction of its behavior in various chemical environments. This guide provides a detailed overview of the core physical properties of this compound, outlines the experimental methodologies for their determination, and illustrates the relationships between its molecular structure and these properties.

Core Physical Properties

The physical characteristics of this compound are dictated by its molecular structure: a five-membered cycloalkane ring attached to an ethynyl (B1212043) group. The presence of the rigid, linear acetylene (B1199291) moiety and the flexible, non-polar cyclopentyl ring influences its boiling point, density, and solubility.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Molecular Formula | C₇H₁₀ | |

| Molecular Weight | 94.15 g/mol [1][3][4][5] | |

| Boiling Point | 107-109 °C[1][5] | 760 mmHg |

| 380-382 K[6] | ||

| Melting Point | Not available in cited literature. | |

| Density | 0.812 g/mL[3][5] | at 25 °C |

| Refractive Index | 1.432[3][5] | n20/D |

| Flash Point | 34 °F (1.1 °C)[2][3][5] | Closed Cup |

| Vapor Pressure | 46.8 ± 0.1 mmHg | at 25 °C |

| Appearance | Colorless to clear yellow liquid[5] | |

| Solubility | Insoluble in water; soluble in organic solvents. | Qualitative |

Logical Relationships of Physical Properties

The interplay between the molecular structure of this compound and its key physical properties can be visualized as follows:

Caption: Relationship between molecular structure and physical properties.

Experimental Protocols

The determination of the physical properties of liquid organic compounds such as this compound requires standardized experimental procedures. Below are detailed methodologies for measuring key physical constants.

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For purification and identification, the simple distillation method is commonly employed.

Apparatus:

-

Round-bottom flask (distilling flask)

-

Heating mantle or sand bath

-

Clamps and stand

-

Distillation head (still head) with a port for a thermometer

-

Thermometer

-

Condenser

-

Receiving flask

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus securely. The distilling flask should be clamped at the neck.

-

Add approximately 5-10 mL of this compound and a few boiling chips to the distilling flask.

-

Position the thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.

-

Connect the condenser to a water source, ensuring water flows in at the bottom and out at the top.

-

Place the receiving flask at the outlet of the condenser.

-

Begin heating the distilling flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises. The temperature will stabilize as the vapor surrounds the thermometer bulb and condensation begins.

-

Record the temperature at which a steady distillation rate (approximately 1-2 drops per second) is achieved and the temperature reading is constant. This constant temperature is the boiling point.

-

Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

References

An In-depth Technical Guide to Cyclopentylacetylene (CAS Number: 930-51-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylacetylene (B1345640), also known as ethynylcyclopentane, is a terminal alkyne bearing a cyclopentyl substituent. Its unique structural features, combining the reactivity of a terminal alkyne with the cyclic aliphatic moiety, make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and key applications of this compound, with a particular focus on its relevance in drug discovery and development.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[1][2] It is a flammable liquid and should be handled with appropriate safety precautions.[2][3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 930-51-8 | [1] |

| Molecular Formula | C₇H₁₀ | [1] |

| Molecular Weight | 94.15 g/mol | [1][5] |

| Appearance | Clear yellow liquid | [1][6] |

| Boiling Point | 107-109 °C | [1][6][7] |

| Density | 0.812 g/mL at 25 °C | [1][7] |

| Refractive Index (n20/D) | 1.432 | [1][7] |

| Flash Point | 1.1 °C (34 °F) | [1][4] |

| Vapor Pressure | 46.8 mmHg at 25 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| InChI Key | TXVJSWLZYQMWPC-UHFFFAOYSA-N | [5] |

| SMILES | C#CC1CCCC1 | [5] |

Spectroscopic Data

The structural identification and purity assessment of this compound are typically performed using a combination of spectroscopic techniques. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks / Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~2.8 (m, 1H, CH-C≡), ~2.0 (s, 1H, C≡C-H), ~1.5-1.8 (m, 8H, cyclopentyl CH₂) | |

| ¹³C NMR (CDCl₃) | δ ~88 (C≡C-H), ~68 (C≡C-H), ~33 (cyclopentyl CH), ~30 (cyclopentyl CH₂), ~25 (cyclopentyl CH₂) | |

| Infrared (IR) | ~3310 cm⁻¹ (C≡C-H stretch), ~2960 cm⁻¹ (C-H stretch), ~2110 cm⁻¹ (C≡C stretch) | [8] |

| Mass Spectrometry (GC-MS) | m/z 94 (M+), 79, 67, 41 | [3] |

Note: NMR data are approximate and may vary slightly depending on the solvent and instrument.

Synthesis of this compound

This compound can be synthesized through several routes. A common and effective method involves the reaction of cyclopentanone (B42830) with an acetylide source. The following is a representative two-step experimental protocol.

Experimental Workflow for Synthesis of this compound

Caption: Two-step synthesis of this compound from Cyclopentanone.

Detailed Experimental Protocol: Synthesis from Cyclopentanone

Step 1: Synthesis of 1-Ethynylcyclopentanol

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, add anhydrous liquid ammonia (B1221849) (approx. 250 mL) at -78 °C.

-

Add a catalytic amount of ferric nitrate (B79036) nonahydrate.

-

Carefully add small pieces of sodium metal until a persistent blue color is observed, then add the remaining sodium (1.1 eq) to form a blue solution.

-

Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

-

Slowly add a solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether (50 mL) to the reaction mixture at -78 °C.

-

Stir the reaction mixture for 3 hours at -78 °C.

-

Quench the reaction by the slow addition of solid ammonium (B1175870) chloride.

-

Allow the ammonia to evaporate overnight.

-

Add water and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude 1-ethynylcyclopentanol, which can be purified by distillation.

Step 2: Dehydration of 1-Ethynylcyclopentanol to this compound

-

To a stirred solution of 1-ethynylcyclopentanol (1.0 eq) in a suitable solvent such as pyridine (B92270) or quinoline, add a dehydrating agent like phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid (H₂SO₄) portion-wise at 0 °C.

-

After the addition is complete, slowly heat the reaction mixture and distill the product as it forms.

-

Collect the fraction boiling at 107-109 °C.

-

Wash the collected distillate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride and redistill to obtain pure this compound.

Key Reactions and Applications in Drug Development

The terminal alkyne functionality of this compound allows it to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone of modern organic synthesis for the construction of arylethynyl moieties.

Caption: Workflow for the Sonogashira coupling of this compound.

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add iodobenzene (B50100) (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and a copper(I) co-catalyst like CuI (4 mol%).

-

Add a degassed solvent system, typically a mixture of THF and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA).

-

Add this compound (1.2 eq) to the reaction mixture via syringe.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. This "click" reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability and mild reaction conditions.

Caption: Workflow for the CuAAC (Click Chemistry) of this compound.

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a solvent mixture, typically tert-butanol (B103910) and water (1:1).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (B8700270) (0.1 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC.

-

Upon completion, add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude triazole product can be purified by recrystallization or column chromatography.

Applications in Antiviral Drug Discovery

This compound is a key precursor in the synthesis of certain antiviral agents. For instance, it has been utilized in the development of analogs of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The cyclopentyl group can be incorporated to modify the pharmacokinetic and pharmacodynamic properties of the drug.

Caption: Simplified mechanism of action of NNRTIs in inhibiting HIV replication.

Potential Role in Prostaglandin (B15479496) Synthesis

The cyclopentane (B165970) ring is a core structural feature of prostaglandins, which are lipid compounds with diverse hormone-like effects. The functionalization of this compound can provide intermediates for the synthesis of various prostaglandin analogs. These synthetic analogs can be designed to selectively target specific prostaglandin E2 (PGE2) receptors (EP1-4), which are G-protein coupled receptors involved in numerous physiological and pathological processes, including inflammation and pain.

Caption: Simplified signaling pathways of Prostaglandin E2 (PGE2) receptors.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2][3][4] It is harmful if swallowed.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood, away from ignition sources. Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Conclusion

This compound (CAS 930-51-8) is a versatile and valuable building block in modern organic synthesis. Its participation in key reactions such as the Sonogashira coupling and CuAAC click chemistry provides efficient routes to complex molecular architectures. Its application as a precursor for antiviral agents and its potential in the synthesis of prostaglandin analogs highlight its significance for researchers, scientists, and professionals in the field of drug development. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the creation of novel and impactful chemical entities.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ethynylcyclopentane: Synthesis, Reactions, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynylcyclopentane, with the IUPAC name cyclopentylacetylene, is a versatile terminal alkyne of significant interest in organic synthesis and medicinal chemistry. Its unique structural motif, combining a five-membered carbocyclic ring with a reactive ethynyl (B1212043) group, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the nomenclature, physicochemical properties, synthesis, and key reactions of ethynylcyclopentane. Detailed experimental protocols for its preparation and its application in Sonogashira coupling and cycloaddition reactions are presented. Furthermore, this document highlights the role of ethynylcyclopentane as a crucial intermediate in the development of pharmaceutical agents, with a particular focus on its use in the synthesis of analogs of the non-nucleoside reverse transcriptase inhibitor, Efavirenz.

Nomenclature and Physicochemical Properties

The compound is systematically named by IUPAC as ethynylcyclopentane .[1][2][3][4][5][6] The common name, this compound, is also widely used in the literature.[1][2][6]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 930-51-8 | [1][2] |

| Molecular Formula | C₇H₁₀ | [1][2] |

| Molecular Weight | 94.16 g/mol | [2] |

| Appearance | Clear yellow liquid | [7][8] |

| Density | 0.812 g/mL at 25 °C | [7][9] |

| Boiling Point | 107-109 °C | [7] |

| Refractive Index (n20/D) | 1.432 | [7][9] |

| Flash Point | 1 °C (34 °F) | [9] |

| SMILES | C#CC1CCCC1 | [1][2] |

| InChIKey | TXVJSWLZYQMWPC-UHFFFAOYSA-N | [1][2] |

Synthesis of Ethynylcyclopentane

Ethynylcyclopentane can be synthesized through several established methods in organic chemistry. The two primary routes involve the dehydrohalogenation of a suitable dihalide and the reaction of a cyclopentyl Grignard reagent with acetylene.

Synthesis via Double Dehydrohalogenation

This method involves the elimination of two molecules of hydrogen halide from a vicinal or geminal dihalocyclopentane using a strong base.[10][11][12][13][14] A typical protocol is outlined below.

Experimental Protocol: Synthesis of Ethynylcyclopentane via Double Dehydrohalogenation

-

Halogenation of Cyclopentene (B43876): To a solution of cyclopentene in an inert solvent (e.g., dichloromethane), add an equimolar amount of bromine (Br₂) dropwise at 0 °C. Stir the reaction mixture until the bromine color disappears, indicating the formation of 1,2-dibromocyclopentane (B3025039). After the reaction is complete, wash the organic layer with aqueous sodium thiosulfate (B1220275) solution, followed by brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude vicinal dihalide.

-

Double Dehydrohalogenation: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve the crude 1,2-dibromocyclopentane in a suitable solvent like tetrahydrofuran (B95107) (THF). Add at least two equivalents of a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), portion-wise at a temperature that maintains a gentle reflux. Heat the reaction mixture for several hours to ensure complete elimination.

-

Work-up and Purification: After cooling to room temperature, carefully quench the reaction with water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Purify the crude product by fractional distillation to yield pure ethynylcyclopentane.

References

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 2. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpc.com [ijrpc.com]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. DSpace [kb.osu.edu]

- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 8. "VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPL" by Elizabeth S. Bautista [firescholars.seu.edu]

- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

Molecular weight and formula of cyclopentylacetylene (C7H10)

A Technical Guide to Cyclopentylacetylene (B1345640) (C7H₁₀)

Abstract: This document provides a comprehensive technical overview of this compound (C₇H₁₀), a valuable alkyne compound utilized in advanced organic synthesis. It details the molecule's fundamental chemical and physical properties, outlines plausible synthetic methodologies, and discusses its applications, particularly within the pharmaceutical and materials science sectors. Safety and handling protocols are also summarized. This guide is intended for researchers, chemists, and professionals in drug development who require detailed information on this versatile chemical intermediate.

Core Properties and Chemical Identity

This compound, also known by its IUPAC name ethynylcyclopentane, is an organic compound with the chemical formula C₇H₁₀.[1] It consists of a five-membered cyclopentyl ring attached to an acetylene (B1199291) functional group. This structure makes it a useful building block for introducing a cyclopentyl moiety and a reactive alkyne handle into more complex molecules.[2]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources and are essential for experimental design and process safety.

| Property | Value |

| Molecular Formula | C₇H₁₀ |

| Molecular Weight | 94.15 g/mol [1][3] |

| IUPAC Name | ethynylcyclopentane[1][4] |

| Synonyms | Cyclopentyl acetylene, Ethynylcyclopentane[1][4][5] |

| CAS Number | 930-51-8[1][3][4] |

| Appearance | Clear yellow liquid[6][7] |

| Density | 0.812 g/mL at 25 °C[8][9] |

| Boiling Point | 107-109 °C[5][6] |

| Flash Point | 1.1 °C (34 °F)[5][8] |

| Refractive Index | n20/D 1.432[8][9] |

| XLogP3 | 2.5[1] |

Structural and Property Overview

The following diagram illustrates the logical relationship between the chemical identity of this compound and its primary characteristics.

Caption: Overview of this compound's identity and properties.

Synthesis and Experimental Protocols

The synthesis of this compound requires careful consideration of reaction pathways to avoid side products. While the direct Sₙ2 reaction between an acetylide anion and a cyclopentyl halide seems straightforward, it is often complicated by a competing E2 elimination reaction, which can significantly lower the yield by producing cyclopentene.[5][8]

A more robust and controllable synthetic strategy involves a multi-step process starting from a readily available precursor like cyclopentanone. This approach offers better control over the formation of the desired product.

Generalized Two-Step Synthesis from Cyclopentanone

A plausible and widely applicable methodology for synthesizing this compound is outlined below. This process involves the nucleophilic addition of an acetylide to a ketone, followed by the deoxygenation of the resulting tertiary alcohol.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Methodology

Protocol 2.2.1: Synthesis of 1-Ethynylcyclopentanol (Ethynylation)

This step involves the nucleophilic addition of an acetylide anion to the carbonyl carbon of cyclopentanone.[5]

-

Reagent Preparation: A solution of lithium acetylide (or another suitable acetylide source like ethynylmagnesium bromide) is prepared in an appropriate anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Nitrogen, Argon).

-

Reaction: The reaction vessel is cooled, typically to 0 °C or lower. Cyclopentanone, dissolved in the same anhydrous solvent, is added dropwise to the acetylide solution.

-

Monitoring and Quenching: The reaction is stirred at low temperature and monitored for completion using a suitable technique (e.g., Thin Layer Chromatography). Upon completion, the reaction is carefully quenched by the slow addition of an aqueous solution, such as saturated ammonium (B1175870) chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude 1-ethynylcyclopentanol is then purified, typically by vacuum distillation or column chromatography.

Protocol 2.2.2: Synthesis of this compound (Deoxygenation)

This step removes the hydroxyl group from the tertiary alcohol intermediate. The Barton-McCombie deoxygenation is a classic method for such transformations.

-

Formation of a Thiocarbonyl Derivative: The 1-ethynylcyclopentanol intermediate is reacted with a reagent such as thiophosgene (B130339) or phenyl chlorothionoformate in the presence of a base (e.g., DMAP) to form a thiocarbonyl derivative (e.g., a xanthate ester).

-

Radical Reduction: The thiocarbonyl derivative is then treated with a radical initiator (e.g., AIBN) and a radical chain carrier, typically tributyltin hydride (Bu₃SnH) or a less toxic alternative, in a suitable solvent like toluene.

-

Reaction Conditions: The mixture is heated to initiate the radical reaction, which proceeds to cleave the C-O bond and replace it with a C-H bond.

-

Workup and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified. Purification often involves challenging separations to remove tin byproducts, followed by distillation or chromatography to isolate the final this compound product.

Applications in Research and Development

This compound is primarily used as an intermediate in organic synthesis.[2] Its bifunctional nature—a stable aliphatic ring and a reactive alkyne group—makes it a versatile component in the synthesis of more complex molecules.

-

Pharmaceutical Intermediates: The compound is used in the preparation of pharmaceutical ingredients.[2][9] The cyclopentyl group is a common structural motif in many biologically active molecules, and the alkyne can be readily transformed into other functional groups or used in coupling reactions (e.g., Sonogashira, Click chemistry) to build molecular complexity.

-

Organic Synthesis: As a terminal alkyne, it can be deprotonated to form a nucleophilic acetylide, which can then be used to form new carbon-carbon bonds. This is fundamental in constructing larger molecular frameworks for new materials or drug candidates.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Primary Hazards:

-

Flammability: It is a highly flammable liquid and vapor (GHS classification H225).[1][7] It has a low flash point and should be kept away from heat, sparks, open flames, and other ignition sources.

-

Toxicity: The compound is harmful if swallowed (H302).[1][7]

-

Irritation: It is known to cause skin and serious eye irritation.

-

-

Handling:

-

Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Use explosion-proof electrical and lighting equipment.

-

Personal Protective Equipment (PPE), including safety goggles, face shields, chemical-resistant gloves, and flame-retardant lab coats, is mandatory.[8]

-

-

Storage:

References

- 1. mdpi.com [mdpi.com]

- 2. Cyclopentenone synthesis [organic-chemistry.org]

- 3. Cyclopentanone synthesis [organic-chemistry.org]

- 4. Cyclopentene synthesis [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Show how you might synthesize the following compounds, using acet... | Study Prep in Pearson+ [pearson.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. baranlab.org [baranlab.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Cyclopentylacetylene: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cyclopentylacetylene (B1345640), a terminal alkyne with the chemical formula C₇H₁₀, is a versatile and highly reactive building block in organic synthesis. Its unique structural features, combining a strained cyclopentyl ring with a reactive acetylene (B1199291) moiety, make it a valuable precursor in the synthesis of a wide range of complex molecules. This technical guide provides an in-depth overview of the commercial availability, key chemical properties, and significant applications of this compound, with a focus on its role in pharmaceutical research and drug development. Detailed experimental protocols for its principal reactions and visual workflows are included to assist researchers in its practical application.

Commercial Availability and Physicochemical Properties

This compound is readily available from several commercial chemical suppliers, ensuring a stable supply for research and development purposes. The purity and available quantities may vary between suppliers, and it is crucial to consult the respective product specifications for detailed information.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Thermo Scientific Chemicals | 97% | 1 g, 5 g, 25 g |

| Santa Cruz Biotechnology | ≥96% | Inquire for details |

| Amerigo Scientific | 90% | Inquire for details |

| Chemical Bull Pvt. Ltd. | Inquire for details | Bulk quantities |

| Benchchem | Inquire for details | Inquire for details |

| ChemWhat | Inquire for details | Inquire for details |

| Guidechem | 95%, 99% | Inquire for details |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 930-51-8 | [1][2] |

| Molecular Formula | C₇H₁₀ | [2] |

| Molecular Weight | 94.15 g/mol | [2] |

| Appearance | Clear yellow liquid | [2] |

| Boiling Point | 107-109 °C | [1] |

| Density | 0.812 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.432 | [1] |

| Flash Point | 1 °C (33.8 °F) |

Key Applications in Organic Synthesis

The reactivity of the terminal alkyne group in this compound allows for its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are instrumental in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[3]

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This compound serves as an excellent substrate in Sonogashira couplings to introduce the cyclopentylethynyl moiety into aromatic and vinylic systems.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

As a terminal alkyne, this compound is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." This highly efficient and regioselective reaction forms a stable 1,2,3-triazole linkage, a common structural motif in medicinal chemistry due to its favorable properties, including metabolic stability and ability to form hydrogen bonds.

Role in Drug Discovery and Development

The unique physicochemical properties conferred by the cyclopentyl group, such as increased lipophilicity and metabolic stability, make this compound an attractive building block in drug design.

Synthesis of Antiviral Agents

This compound has been investigated as a key intermediate in the synthesis of analogs of non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Efavirenz (B1671121).[2][3] The replacement of the cyclopropylacetylene (B33242) side chain in Efavirenz with a this compound moiety is a strategy explored to potentially reduce ring strain and improve the metabolic profile of the drug candidate.

Furthermore, the cyclopentyl group is a feature in some carbocyclic nucleoside analogs with antiviral activity.[4][5] The synthesis of such compounds often involves the introduction of a functionalized cyclopentane (B165970) ring, and this compound can be a valuable precursor in these synthetic routes.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key reactions of this compound. Researchers should adapt these protocols to their specific substrates and experimental conditions.

Sonogashira Coupling of this compound with an Aryl Iodide

This protocol describes a typical procedure for the Sonogashira coupling of this compound with an aryl iodide.

Materials:

-

This compound

-

Aryl iodide (e.g., 4-iodo-N,N-dimethylaniline)

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Solvent (e.g., THF or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous solvent (e.g., THF) and triethylamine (2.0 eq).

-

Add this compound (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[6]

Work-up Considerations:

-

To remove copper salts, the reaction can be quenched with a saturated aqueous solution of ammonium chloride and stirred until the aqueous layer turns deep blue.[7]

-

Triphenylphosphine oxide, a byproduct from the palladium catalyst, can often be removed by filtration through a plug of silica gel with a non-polar eluent.[7]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Organic Azide (B81097)

This protocol outlines a general procedure for the CuAAC reaction between this compound and an organic azide.

Materials:

-

This compound

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of t-butanol and water)

Procedure:

-

In a reaction vessel, dissolve the organic azide (1.0 eq) and this compound (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting 1,2,3-triazole by column chromatography or recrystallization.[1]

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic transformations involving this compound.

Conclusion

This compound is a commercially accessible and highly useful building block for chemical synthesis. Its participation in robust and efficient reactions like the Sonogashira coupling and CuAAC makes it a valuable tool for medicinal chemists and materials scientists. The application of this compound in the development of novel therapeutic agents, particularly in the field of antiviral research, highlights its significance. The provided protocols and workflows serve as a practical guide for researchers looking to incorporate this versatile molecule into their synthetic strategies. As with any reactive chemical, appropriate safety precautions should be taken when handling this compound, including working in a well-ventilated fume hood and avoiding sources of ignition.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of efavirenz (Sustiva) analogues as HIV-1 reverse transcriptase inhibitors: replacement of the cyclopropylacetylene side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPL" by Elizabeth S. Bautista [firescholars.seu.edu]

- 4. Synthesis and antiviral evaluation of cyclopentyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 7. rtong.people.ust.hk [rtong.people.ust.hk]

Cyclopentylacetylene: A Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylacetylene is a highly reactive and flammable terminal alkyne utilized in a variety of organic synthesis applications, particularly in the development of pharmaceutical and agrochemical compounds. Its utility in cycloaddition, coupling, and polymerization reactions makes it a valuable building block for complex molecular architectures.[1] However, its chemical properties also necessitate stringent safety protocols to mitigate risks associated with its handling, storage, and disposal. This guide provides an in-depth overview of the safety considerations, handling precautions, and emergency procedures for this compound to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these hazards.

GHS Hazard Classification [2][3]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictograms and Signal Word [2][3]

-

Signal Word: Danger

-

Pictograms:

-

Flame (Flammable)

-

Exclamation Mark (Harmful, Irritant)

-

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C₇H₁₀ |

| Molecular Weight | 94.15 g/mol [2][4] |

| Appearance | Colorless to yellow transparent liquid[1][5] |

| Boiling Point | 107-109 °C[1][6] |

| Density | 0.812 g/mL at 25 °C[1][4][6] |

| Flash Point | 1.1 °C (34.0 °F)[1][4] |

| Vapor Pressure | 46.8 ± 0.1 mmHg at 25°C[1] |

| Refractive Index | n20/D 1.432[4][6] |

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial to prevent accidents and exposure.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Keep away from open flames, hot surfaces, and all sources of ignition.[7][8]

-

Use only non-sparking tools and explosion-proof equipment.[7][9]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3][7]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

-

Keep in a designated flammables area.[7]

-

Incompatible materials to avoid are strong oxidizing agents.[9]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[4][9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or coveralls.[7] |

| Respiratory Protection | For operations with a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK (EN14387) respirator filter) should be used.[4] |

Emergency Procedures

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][7]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Water mist may be used to cool closed containers.[7]

-

Specific Hazards: Highly flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Containers may explode when heated.[7]

Experimental Protocol: Neutralization and Cleanup of a Small this compound Spill

This protocol outlines the steps for managing a small spill (less than 100 mL) of this compound in a laboratory setting.

1. Immediate Response and Spill Containment:

-

Alert Personnel: Immediately alert others in the vicinity of the spill.

-

Eliminate Ignition Sources: Turn off all nearby ignition sources (burners, hot plates, etc.).

-

Ventilation: Ensure the area is well-ventilated. If working in a fume hood, keep it operational.

-

Containment: Confine the spill by creating a dike around it with an inert absorbent material such as vermiculite, dry sand, or a commercial spill absorbent for flammable liquids. Do not use combustible materials like paper towels for initial containment.

2. Personal Protective Equipment (PPE):

-

Don the appropriate PPE as outlined in Section 4, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A respirator may be necessary depending on the spill size and ventilation.

3. Neutralization of the Terminal Alkyne:

-

Due to the weakly acidic nature of the terminal alkyne proton, a mild basic solution can be used for neutralization after absorption. This step is a secondary decontamination measure.

-

Prepare a 5% solution of sodium bicarbonate in water.

-

Slowly and carefully add the sodium bicarbonate solution to the absorbed spill material. Be aware of potential frothing or gas evolution.

4. Absorption and Collection:

-

Allow the absorbent material to fully soak up the this compound and neutralizing solution.

-

Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material.

-

Place the collected material into a clearly labeled, sealable container for hazardous waste.

5. Decontamination and Disposal:

-

Wipe the spill area with a cloth dampened with a mild detergent solution, followed by a water rinse.

-

Place all contaminated cleaning materials (gloves, cloths, etc.) into the hazardous waste container.

-

Seal the waste container and arrange for its disposal according to your institution's hazardous waste management procedures.

Visualizations

Logical Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

Hazard Mitigation Pathway

Caption: Pathway for mitigating hazards associated with this compound.

References

- 1. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C7H10 | CID 136725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. westlab.com [westlab.com]

- 5. acs.org [acs.org]

- 6. ccny.cuny.edu [ccny.cuny.edu]

- 7. hartwick.edu [hartwick.edu]

- 8. This compound | C7H10 | CID 136725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. シクロペンチルアセチレン 90% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the GHS Hazard Classification of Cyclopentylacetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylacetylene (B1345640), also known as ethynylcyclopentane, is a cycloalkane derivative with emerging applications in pharmaceutical synthesis and materials science. As with any chemical substance, a thorough understanding of its potential hazards is paramount for ensuring safe handling and use in research and development settings. This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for this compound. The information herein is compiled from various safety data sheets and chemical databases to offer a detailed resource for laboratory personnel.

GHS Hazard Classification Summary

This compound is classified under the GHS as a substance with physical and health hazards. The primary classifications are as a highly flammable liquid and as harmful if swallowed. Some sources also indicate potential for skin and eye irritation.[1][2][3][4]

GHS Label Elements

The GHS label for this compound includes the following elements:

-

Pictograms:

-

Hazard Statements:

-

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets for this compound. These statements cover prevention, response, storage, and disposal measures. Key precautionary statements include:

-

Prevention: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P233 (Keep container tightly closed), P240 (Ground and bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P242 (Use non-sparking tools), P243 (Take action to prevent static discharges), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3][5]

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P370+P378 (In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish).[3]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed) and P403+P235 (Store in a well-ventilated place. Keep cool).[3]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]

-

Quantitative Data on Hazards

| Hazard Classification | Parameter | Value | Source/Method |

| Flammability | Flash Point | 1°C (34°F) | [7][8] |

| Flammability Limits | No data available | - | |

| Autoignition Temperature | No data available | - | |

| Acute Toxicity | Oral LD50 | No specific data available. Classified as Category 4 (300 < LD50 ≤ 2000 mg/kg). | [2][5] |

| Skin Corrosion/Irritation | Irritation Potential | Causes skin irritation (Category 2).[3] | Based on supplier safety data sheets. |

| Serious Eye Damage/Irritation | Irritation Potential | Causes serious eye irritation (Category 2).[3][4] | Based on supplier safety data sheets. |

Experimental Protocols

The GHS classifications are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International. While specific test reports for this compound are not publicly available, this section outlines the methodologies for the relevant hazard classifications.

Flammability Testing

The determination of the flammability of a liquid is crucial for its GHS classification.

References

- 1. chemwhat.com [chemwhat.com]

- 2. Page loading... [guidechem.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | C7H10 | CID 136725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. シクロペンチルアセチレン 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Data and Analysis of Cyclopentylacetylene: A Technical Guide

Introduction

Cyclopentylacetylene (B1345640) (also known as ethynylcyclopentane) is a colorless liquid with the chemical formula C₇H₁₀.[1][2] As a terminal alkyne, its structural elucidation and characterization rely heavily on modern spectroscopic techniques. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. The information is presented to facilitate the identification and characterization of this compound.

Data Presentation

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 - 2.8 | m | 1H | CH (methine) |

| ~1.9 | s | 1H | ≡C-H (acetylenic) |

| ~1.5 - 1.8 | m | 8H | CH₂ (cyclopentyl) |

¹³C NMR (Predicted) [3]

| Chemical Shift (δ) ppm | Assignment |

| ~87 | -C≡ |

| ~68 | ≡C-H |

| ~35 | CH (methine) |

| ~33 | CH₂ |

| ~25 | CH₂ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands for the functional groups present. The data presented here is sourced from the NIST/EPA Gas-Phase Infrared Database.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~2870 | Strong | C-H stretch (aliphatic) |

| ~2110 | Weak | -C≡C- stretch |

| ~1450 | Medium | CH₂ bend |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The data is compiled by the NIST Mass Spectrometry Data Center.

| m/z | Relative Intensity | Assignment |

| 94 | Moderate | [M]⁺ (Molecular Ion) |

| 79 | High | [M - CH₃]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 39 | High | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the compound. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as electron ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of Cyclopentylacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentylacetylene (B1345640), a valuable building block in organic synthesis and medicinal chemistry, has seen a significant evolution in its preparative methods since its initial discovery. This technical guide provides a comprehensive overview of the historical development and current state-of-the-art in this compound synthesis. Key synthetic strategies, including the alkylation of acetylides, dehydrohalogenation of cyclopentyl-derived dihalides, and modern methods such as the Corey-Fuchs reaction, are discussed in detail. This paper presents a comparative analysis of these methodologies, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in selecting and implementing the most suitable synthetic route for their specific needs.

Introduction

This compound, also known as ethynylcyclopentane, is a terminal alkyne bearing a cyclopentyl substituent. The unique structural and electronic properties of the ethynyl (B1212043) group make it a versatile functional handle for a wide range of chemical transformations, including carbon-carbon bond formation, cycloadditions, and metal-catalyzed coupling reactions. Its incorporation into larger molecular frameworks is of significant interest in the development of novel therapeutic agents and functional materials. This guide explores the key milestones in the synthesis of this important molecule, from its early preparations to contemporary, more efficient methodologies.

Historical Perspective and Discovery

While a definitive first synthesis of this compound is not prominently documented in early chemical literature, its preparation can be inferred from the development of general methods for alkyne synthesis in the late 19th and early 20th centuries. Early methods for the synthesis of terminal alkynes primarily relied on two main strategies: the alkylation of metal acetylides and the dehydrohalogenation of dihaloalkanes.[1][2] It is highly probable that the first synthesis of this compound was achieved through one of these classical routes.

Key Synthetic Methodologies

Several distinct synthetic pathways have been developed and refined over the years for the preparation of this compound. These methods can be broadly categorized as follows:

-

Alkylation of Acetylides: This classical and straightforward approach involves the reaction of a metal acetylide with a cyclopentyl halide.

-

Dehydrohalogenation Reactions: Elimination of two molecules of hydrogen halide from a suitably substituted dihaloalkane provides a direct route to the alkyne.

-

From Carbonyl Compounds: Modern methods often utilize readily available cyclopentyl carbonyl compounds as starting materials, offering greater flexibility and control.

The following sections provide a detailed examination of these core synthetic strategies.

Synthesis via Alkylation of Acetylides

The reaction of a sodium acetylide with a cyclopentyl halide represents one of the most fundamental and historically significant routes to this compound.[3][4][5][6][7] This SN2 reaction is typically effective with primary and some secondary alkyl halides.

Logical Workflow for Alkylation of Acetylide

Caption: Alkylation of acetylene to form this compound.

Experimental Protocol: Alkylation of Sodium Acetylide with Cyclopentyl Bromide [3][4][5][6][7]

-

Preparation of Sodium Acetylide: In a three-necked flask equipped with a stirrer, condenser, and gas inlet, liquid ammonia is condensed. To this, a catalytic amount of iron(III) nitrate (B79036) is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed. Acetylene gas is then bubbled through the solution to form a suspension of sodium acetylide.

-

Alkylation: To the suspension of sodium acetylide, a solution of cyclopentyl bromide in an ethereal solvent (e.g., diethyl ether or THF) is added dropwise at a controlled temperature.

-

Work-up: After the reaction is complete, the ammonia is allowed to evaporate. The reaction mixture is then quenched with water, and the organic layer is separated, washed, dried, and distilled to afford this compound.

Synthesis via Dehydrohalogenation

The double dehydrohalogenation of a vicinal or geminal dihalide is another classical and widely used method for the synthesis of alkynes.[1][2][8] For this compound, this involves the elimination of two equivalents of HBr or HCl from a (1,2-dihaloethyl)cyclopentane or a (1,1-dihaloethyl)cyclopentane.

Logical Workflow for Dehydrohalogenation

Caption: Two-step dehydrohalogenation to form this compound.

Experimental Protocol: Dehydrohalogenation of (1,2-Dibromoethyl)cyclopentane [1][2][8]

-

Reaction Setup: A mixture of (1,2-dibromoethyl)cyclopentane and a strong base, such as potassium hydroxide (B78521) (KOH) fused at high temperatures (ca. 200 °C) or sodium amide (NaNH₂) in mineral oil at elevated temperatures (ca. 150 °C), is prepared in a suitable reaction vessel.

-

Elimination: The reaction mixture is heated to the required temperature to effect the double dehydrobromination.

-

Isolation: The volatile this compound is typically distilled directly from the reaction mixture. The distillate is then washed, dried, and redistilled to obtain the pure product.

Synthesis from Carbonyl Compounds

Modern synthetic approaches often leverage the reactivity of carbonyl compounds. Two prominent methods for the synthesis of terminal alkynes from aldehydes are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. Additionally, the Favorskii reaction provides a route to 1-ethynylcycloalkanols, which can be further converted to the corresponding cycloalkylacetylenes.

The Corey-Fuchs reaction provides a reliable two-step method for the conversion of an aldehyde to a terminal alkyne.[9][10][11][12] In the context of this compound synthesis, cyclopentanecarboxaldehyde serves as the starting material.

Logical Workflow for Corey-Fuchs Reaction

Caption: Corey-Fuchs synthesis of this compound.

Experimental Protocol: Corey-Fuchs Synthesis of this compound [9][10][11][12]

-